
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt is a labeled biochemical compound used primarily in research. It is known for its applications in proteomics and synthetic organic chemistry. The compound has a molecular formula of C213C2H9N5O5S and a molecular weight of 241.2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt involves several steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with a sulfate source under controlled pH conditions. The reaction mixture is adjusted to a pH of 3-4 using hydrochloric acid, followed by filtration. The filtrate is then treated with sulfuric acid to adjust the pH to 1-2, leading to the crystallization of the product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often purified by converting it into a dihydrochloride salt and then re-converting it to the sulfate salt .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in synthetic organic chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Serves as a precursor in the synthesis of antiviral and antifolate drugs.
Industry: Utilized in the production of labeled compounds for research and development .
Mecanismo De Acción
The mechanism of action of 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of guanines and other purine derivatives, which exhibit antiviral activities. The compound’s effects are mediated through its incorporation into nucleic acids, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt
- 2,5,6-Triamino-4-pyrimidol sulfate salt
Uniqueness
2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt is unique due to its labeled carbon atoms (13C2), which make it particularly useful in isotopic labeling studies. This feature allows researchers to trace the compound’s metabolic pathways and interactions more accurately compared to its unlabeled counterparts .
Propiedades
Fórmula molecular |
C4H9N5O5S |
|---|---|
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
sulfuric acid;2,4,5-triamino-(4,5-13C2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1; |
Clave InChI |
RSKNEEODWFLVFF-AWQJXPNKSA-N |
SMILES isomérico |
C1(=O)[13C](=[13C](N=C(N1)N)N)N.OS(=O)(=O)O |
SMILES canónico |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


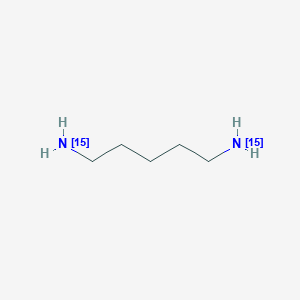

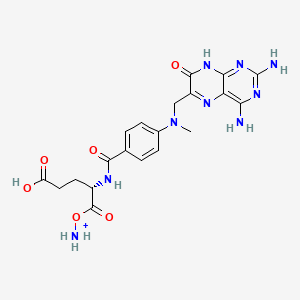
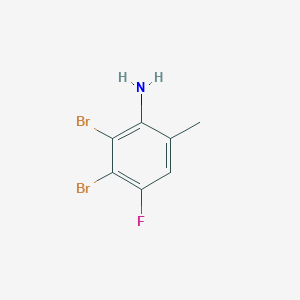

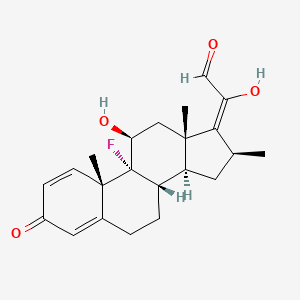
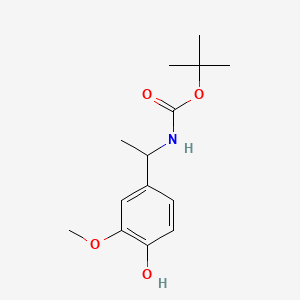

![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
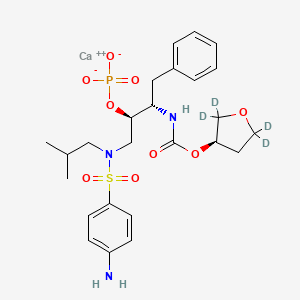

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
